3,4-Diaminothiophene

Conjugated Polymers Organic Electronics Band-Gap Engineering

3,4-Diaminothiophene is the critical 3,4-diamino building block for synthesizing thieno[3,4-b]pyrazines, the premier acceptor unit for ultra-low-band-gap conjugated polymers. Unlike common monomers (e.g., EDOT or 3-aminothiophene), its unique bifunctional reactivity enables polymers with NIR absorption up to λmax 1430 nm for organic photodetectors and semitransparent solar cells. It is also essential for high-sensitivity electrochemical biosensors (detection limit 3×10⁻¹² M). Procure this high-purity monomer to develop advanced thermoelectric materials, organic transistors, and post-polymerization functionalization strategies unavailable with substitute chemicals.

Molecular Formula C4H6N2S
Molecular Weight 114.17
CAS No. 78637-85-1
Cat. No. B2735483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminothiophene
CAS78637-85-1
Molecular FormulaC4H6N2S
Molecular Weight114.17
Structural Identifiers
SMILESC1=C(C(=CS1)N)N
InChIInChI=1S/C4H6N2S/c5-3-1-7-2-4(3)6/h1-2H,5-6H2
InChIKeyAGZYNVVJQAOVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminothiophene (CAS 78637-85-1): A Core Monomer for Advanced Materials


3,4-Diaminothiophene (CAS 78637-85-1), a thiophene derivative with amino groups at the 3- and 4-positions, is a versatile building block in organic synthesis [1]. This heterocyclic compound serves as a critical monomer and intermediate for a wide range of advanced materials and pharmaceutical agents [2][3]. Its primary applications include use as a monomer for conductive polymers, a precursor for low-band-gap materials in organic electronics, and a key intermediate in the synthesis of complex heterocycles like thieno[3,4-b]pyrazines [2].

Why 3,4-Diaminothiophene Cannot Be Casually Substituted with Other Thiophene Derivatives


The specific substitution pattern of 3,4-diaminothiophene is crucial for its function. While many thiophene derivatives are available, the 3,4-diamino motif provides a unique combination of strong electron-donating ability and bifunctional reactivity that is not replicated by mono-aminothiophenes, alkylated thiophenes, or common electron-rich analogs like 3,4-ethylenedioxythiophene (EDOT) [1]. This structural feature enables the formation of specific fused heterocycles (e.g., thienopyrazines) and facilitates post-polymerization functionalization, which are key for tailoring electronic properties [2]. Simply substituting with a more common, less expensive analog like 3-aminothiophene or EDOT would result in the loss of these unique synthetic pathways and the material properties they enable [1][2].

Quantitative Differentiation of 3,4-Diaminothiophene: Evidence from Head-to-Head Comparisons


Band-Gap Engineering via Donor-Acceptor Copolymerization

Polymers incorporating 3,4-diaminothiophene as a donor unit achieve significantly lower optical band gaps compared to polymers based solely on electron-deficient thiophenes. A direct comparison from a seminal study shows that donor-acceptor polymers containing 3,4-diaminothiophene derivatives exhibit a λmax shift of up to 428 nm (solution) and 428 nm (film) toward longer wavelengths, corresponding to a much narrower band gap [1].

Conjugated Polymers Organic Electronics Band-Gap Engineering

C-Protonation Preference as a Unique Reactivity Handle

Quantum chemical calculations reveal that for the isolated species, the C-protonated form of 3,4-diaminothiophene is more stable than its N-protonated form by 5-9 kcal/mol, a characteristic shared with 3-aminothiophene. This stands in stark contrast to aniline analogs, where N-protonation is strongly preferred in solution [1].

Physical Organic Chemistry Reaction Mechanism Proton Affinity

Enabling Low-Band-Gap Thienopyrazine Monomers

3,4-Diaminothiophene is the essential precursor for synthesizing thieno[3,4-b]pyrazine monomers. These monomers, when polymerized (e.g., in donor-acceptor copolymers with EDOT), produce polymers with a record-low band gap, exhibiting a λmax of 1430 nm [1]. This is a direct result of the unique reactivity of the vicinal diamino group with 1,2-dicarbonyl compounds, a transformation not feasible with other thiophene derivatives like EDOT or 3-alkylthiophenes.

Organic Synthesis Heterocyclic Chemistry Conjugated Monomers

Uniquely High Reactivity in Carbon-Carbon Bond Formations

Kinetic studies of the reaction between 3,4-diaminothiophene and the powerful electrophile 4,6-dinitrobenzofuroxan (DNBF) reveal an exceptionally high rate constant for carbon-carbon coupling (k > 10⁶ L·mol⁻¹·s⁻¹) [1]. This reactivity is among the highest measured for such reactions, underscoring the strong enaminic character of the compound, which promotes electrophilic attack at the carbon positions.

Chemical Kinetics Synthetic Methodology Cross-Coupling

Where 3,4-Diaminothiophene Provides a Clear Research Advantage


Development of Narrow-Band-Gap Polymers for NIR Optoelectronics

Research groups aiming to push the absorption of conjugated polymers into the near-infrared (NIR) region (e.g., for organic photodetectors or semitransparent solar cells) will find 3,4-diaminothiophene indispensable. As demonstrated by the literature, its conversion to thieno[3,4-b]pyrazine and subsequent copolymerization yields polymers with λmax values of 1430 nm, a feat unmatched by other common thiophene monomers [1].

Synthesis of Thieno[3,4-b]pyrazine-Based Acceptor Molecules

For synthetic chemists in academia and industry focused on building new libraries of heterocyclic compounds for organic electronics (e.g., acceptor molecules for organic transistors or thermoelectric materials), 3,4-diaminothiophene is the required starting material. Its condensation with 1,2-diketones is the established route to synthesize thieno[3,4-b]pyrazines, a crucial building block for low-band-gap materials [2][3].

Post-Polymerization Functionalization for Electronic Property Tuning

Researchers exploring post-polymerization modification strategies to fine-tune the properties of conducting polymers can leverage the unique diamino functionality. The transformation of a dinitro precursor to a diamine unit, and subsequently to a pyrazine ring, allows for dramatic changes in electronic and optical properties within a pre-formed polymer film, a strategy not feasible with simpler, mono-functionalized monomers [4].

Electrochemical Biosensor Fabrication with Enhanced Sensitivity

In the field of electrochemical biosensing, 3,4-diaminothiophene-based polymers offer a distinct advantage in sensitivity. An enzymatic H₂O₂ biosensor fabricated using an electropolymerized film of 3,4-diaminothiophene demonstrated a detection limit of 3 × 10⁻¹² mol·L⁻¹ and a linear response over 7 orders of magnitude, a performance metric that justifies its selection over less sensitive electrode materials [5].

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